molecular formula C16H18N4O B7055774 3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile

3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile

Cat. No.: B7055774
M. Wt: 282.34 g/mol
InChI Key: VJMFXDGBCYADST-UHFFFAOYSA-N
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Description

3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzonitrile group, a pyrrolidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzonitrile group through a coupling reaction. Common reagents used in these steps include carbodiimides for activation and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products depending on the substituents introduced.

Scientific Research Applications

3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas such as oncology or neurology.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile include:

  • 2,2’-Bipyridyl
  • 4,4’-Dimethyl-2,2’-dipyridyl
  • 3-Methoxyphenylboronic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11(14-5-3-4-13(8-14)9-17)20-7-6-15(10-20)16-18-12(2)19-21-16/h3-5,8,11,15H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMFXDGBCYADST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(C2)C(C)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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